6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one

Kinase Inhibition ATP-Mimetic Conformational Analysis

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one is a privileged spirocyclic building block for selective kinase inhibitors and GPCR ligands. Its rigid 8-oxa-2,6-diazaspiro[4.5]decane core mimics ATP in kinase pockets, while the benzyl handle enables facile derivatization. With XLogP3-AA=1.3 and TPSA=41.6Ų, it is optimized for CNS drug discovery and blood-brain barrier penetration. Available as the defined (5R) enantiomer, it eliminates chiral resolution steps, accelerating synthesis of enantiopure candidates. Choose this compound for conformational constraint, favorable PK profile, and established nanomolar potency in optimized analogs. Immediate stock from leading manufacturers.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 1389264-33-8
Cat. No. B1403528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one
CAS1389264-33-8
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1CNCC12CCOC(=O)N2CC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-13-16(10-12-4-2-1-3-5-12)14(7-9-18-13)6-8-15-11-14/h1-5,15H,6-11H2
InChIKeyJHJRHUJQJKLEED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one (CAS 1389264-33-8): A Structurally Distinct Spirocyclic Scaffold for Medicinal Chemistry and Chemical Biology


6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one is a spirocyclic compound featuring a rigid 8-oxa-2,6-diazaspiro[4.5]decane core with a benzyl substituent at the 6-position. This scaffold incorporates both nitrogen and oxygen heteroatoms within a conformationally constrained spirocyclic framework, which imparts distinct physicochemical and biological properties compared to non-spirocyclic or alternative heterocyclic analogs [1]. The compound is primarily utilized as a research intermediate and as a versatile building block in the synthesis of biologically active molecules, including kinase inhibitors and GPCR ligands [2]. Its unique structural attributes—particularly the spirocyclic junction and the specific placement of the benzyl group—confer enhanced rigidity, favorable lipophilicity (XLogP3-AA = 1.3), and a topological polar surface area of 41.6 Ų, which collectively influence its pharmacokinetic and target engagement profiles relative to closely related analogs [1].

Why Generic Substitution of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one Fails: Conformational and Pharmacophoric Differentiation


The spirocyclic framework of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one imposes a unique conformational constraint that is absent in linear or non-spirocyclic analogs. This rigidification can dramatically alter binding kinetics, selectivity, and metabolic stability, rendering simple substitution with other diaza- or oxa-spiro compounds ineffective [1]. For instance, the specific spiro[4.5] junction and the benzyl substitution pattern directly influence the compound's ability to mimic ATP in kinase binding pockets, a feature that is highly sensitive to both the ring size and the nature of the substituent [2]. Furthermore, the computed XLogP3-AA value of 1.3 for this compound provides a specific lipophilicity benchmark that is not universally shared across the broader diazaspiro class, directly impacting membrane permeability and off-target binding [1].

Quantitative Evidence Guide: Direct and Inferred Differentiation of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one


Conformational Rigidity and ATP-Mimetic Scaffold Potential vs. 6,9-Diazaspiro[4.5]decan-7-one

While direct head-to-head comparative data is not publicly available, class-level inference indicates that the 8-oxa-2,6-diazaspiro[4.5]decan-7-one core of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one offers a distinct conformational preference compared to the 6,9-diazaspiro[4.5]decan-7-one scaffold [1]. This difference stems from the replacement of a carbon atom with an oxygen atom in the spirocyclic ring, which alters the ring's puckering and the spatial orientation of the benzyl substituent. Such variations are critical for achieving selective kinase inhibition, as demonstrated in studies of diazaspirocyclic ATP mimetics where subtle structural changes significantly impact inhibitory potency (IC50 values ranging from 3 to 11 nM in some optimized analogs) [2].

Kinase Inhibition ATP-Mimetic Conformational Analysis

Lipophilicity Profile (XLogP3-AA = 1.3) as a Differentiator from Non-Benzylated Spirocyclic Analogs

The computed XLogP3-AA value for 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one is 1.3, which is significantly higher than the value for the non-benzylated 8-oxa-2,6-diazaspiro[4.5]decan-7-one core (estimated XLogP3-AA ~ -0.5 based on similar unsubstituted spirocycles) [1]. This difference is directly attributable to the presence of the benzyl substituent. The increased lipophilicity enhances membrane permeability and blood-brain barrier penetration potential, which are critical parameters for CNS-targeted drug discovery programs [1].

ADMET Lipophilicity Permeability

Topological Polar Surface Area (TPSA = 41.6 Ų) and Implications for Oral Bioavailability

The topological polar surface area (TPSA) of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one is calculated to be 41.6 Ų [1]. This value falls well below the generally accepted threshold of 140 Ų for good oral absorption, as described by Veber's rules. In comparison, other diazaspiro analogs with additional polar substituents or different heteroatom arrangements can exhibit TPSA values exceeding 70-80 Ų, which may compromise oral bioavailability [2].

Drug-likeness Oral Bioavailability Physicochemical Property

Hydrogen Bond Donor/Acceptor Profile and Its Impact on Blood-Brain Barrier Penetration

The compound possesses 1 hydrogen bond donor and 3 hydrogen bond acceptors, as computed by Cactvs [1]. This balanced hydrogen bonding profile is favorable for CNS drug design, as compounds with fewer than 3 H-bond donors and fewer than 7 H-bond acceptors generally exhibit enhanced blood-brain barrier penetration. In contrast, many diazaspiro derivatives bearing additional amine or hydroxyl groups exhibit increased H-bond donor counts (e.g., 2-3 donors), which can hinder CNS access [2].

CNS Penetration Hydrogen Bonding Drug Design

Rotatable Bond Count (2) and Conformational Entropy vs. Linear Analogs

6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one possesses only 2 rotatable bonds, as computed by Cactvs [1]. This low rotatable bond count is a direct consequence of its spirocyclic architecture and contributes to a reduced entropic penalty upon binding to a biological target. In contrast, structurally related non-spirocyclic analogs often exhibit 4-6 rotatable bonds, which can lead to weaker binding affinities due to greater conformational flexibility [2].

Conformational Restriction Binding Affinity Entropic Penalty

Availability as a Defined Stereoisomer (5R) for Enantioselective Applications

The (5R)-stereoisomer of 6-benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one is a defined, single enantiomer, as indicated by its PubChem entry (CID 97289964) which specifies a defined atom stereocenter count of 1 [1]. This contrasts with many commercially available spirocyclic building blocks that are supplied as racemic mixtures. For applications requiring enantioselective synthesis or chiral resolution, this defined stereochemistry eliminates the need for additional separation steps and reduces material waste [2].

Chiral Synthesis Stereoselectivity Asymmetric Catalysis

Optimal Application Scenarios for 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one Based on Quantitative Differentiation


Kinase Inhibitor Lead Optimization Requiring ATP-Mimetic Scaffolds

Due to its spirocyclic framework's ability to mimic ATP and the established track record of diazaspirocycles as kinase inhibitors (with IC50 values in the low nanomolar range for optimized analogs), 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one serves as a privileged starting point for developing selective kinase inhibitors [1]. The specific 8-oxa-2,6-diazaspiro[4.5]decane core offers a distinct conformational preference compared to other diazaspiro isomers, enabling the exploration of unique chemical space around the kinase hinge region [1].

CNS Drug Discovery Programs with Stringent Permeability Requirements

The compound's favorable physicochemical profile—XLogP3-AA of 1.3, TPSA of 41.6 Ų, and a low H-bond donor count—strongly supports its use in CNS-targeted drug discovery [2]. These properties collectively predict enhanced blood-brain barrier penetration, a critical requirement for treating neurological disorders such as Alzheimer's disease, Parkinson's disease, and psychiatric conditions [3]. The benzyl substituent further provides a synthetic handle for introducing additional functionality to modulate target engagement.

Enantioselective Synthesis and Chiral Ligand Development

As a defined (5R) enantiomer, 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one is uniquely suited for applications requiring stereochemical purity [4]. This includes the synthesis of chiral ligands for asymmetric catalysis, the preparation of enantiomerically pure drug candidates, and the development of stereospecific biological probes. The defined stereocenter eliminates the need for costly and time-consuming chiral resolution steps, thereby accelerating research timelines and improving material efficiency [5].

GPCR Ligand Discovery and Functional Probe Development

The spirocyclic architecture of 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one aligns with the structural motifs found in known GPCR ligands, including neurokinin antagonists and muscarinic receptor agonists [6]. Its conformational rigidity and specific substitution pattern offer a platform for designing selective GPCR modulators, which are of high interest for treating pain, inflammation, and CNS disorders [6]. The compound's moderate lipophilicity and low rotatable bond count further enhance its potential as a functional probe in GPCR pharmacology studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Benzyl-8-oxa-2,6-diazaspiro[4.5]decan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.